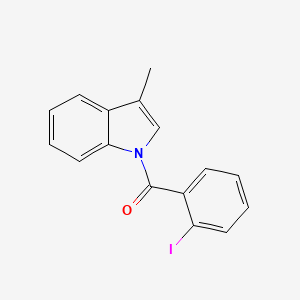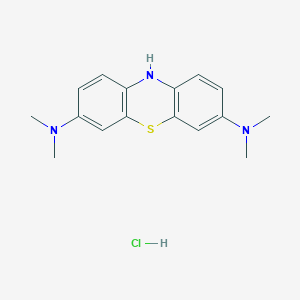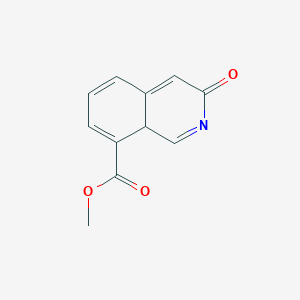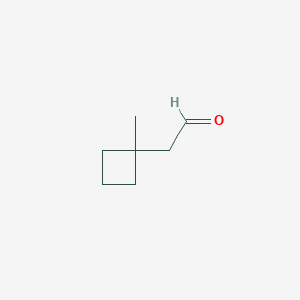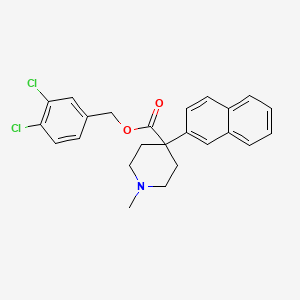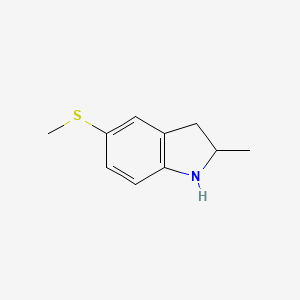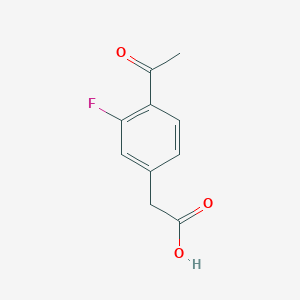
2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanaminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanaminium bromide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydro-2H-pyran ring substituted with multiple hydroxyl groups and a methyl group, linked to an ethanaminium bromide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanaminium bromide typically involves multiple steps:
Formation of the tetrahydro-2H-pyran ring: This step often involves the cyclization of a suitable precursor, such as a hexose derivative, under acidic conditions.
Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions, using reagents like osmium tetroxide or potassium permanganate.
Methylation: The methyl group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate.
Formation of the ethanaminium bromide moiety: This involves the reaction of the tetrahydro-2H-pyran derivative with bromoethane under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure efficient mixing and reaction control.
Purification steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the purity and quality of the compound.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming deoxy derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, osmium tetroxide, or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium hydroxide, sodium cyanide, or sodium thiolate are used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of substituted ethanaminium derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its multiple hydroxyl groups and the ethanaminium moiety make it a candidate for studying carbohydrate-protein interactions.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable in the production of high-value chemicals.
作用機序
The mechanism of action of 2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanaminium bromide involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with proteins, influencing their structure and function. The ethanaminium moiety can interact with negatively charged sites on biomolecules, affecting their activity.
類似化合物との比較
Similar Compounds
- 2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanol
- 2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanamine
- 2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanamide
Uniqueness
The presence of the bromide ion in 2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanaminium bromide distinguishes it from similar compounds. This ion can participate in unique substitution reactions, making the compound versatile in synthetic applications. Additionally, the ethanaminium moiety provides distinct biochemical properties, enhancing its potential in biological and medicinal research.
特性
分子式 |
C8H18BrNO5 |
|---|---|
分子量 |
288.14 g/mol |
IUPAC名 |
2-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethylazanium;bromide |
InChI |
InChI=1S/C8H17NO5.BrH/c1-4-5(10)6(11)7(12)8(14-4)13-3-2-9;/h4-8,10-12H,2-3,9H2,1H3;1H/t4-,5+,6+,7-,8+;/m0./s1 |
InChIキー |
RXYWPJJWWSBEKO-KVABGEGNSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OCC[NH3+])O)O)O.[Br-] |
正規SMILES |
CC1C(C(C(C(O1)OCC[NH3+])O)O)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


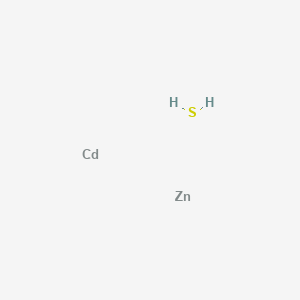
![4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12338997.png)
![Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338998.png)

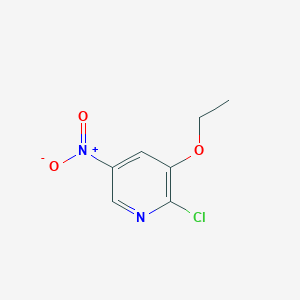
![3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B12339016.png)
